1-Bromo-2-cyclobutoxycycloheptane
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Overview
Description
1-Bromo-2-cyclobutoxycycloheptane is an organic compound with the molecular formula C11H19BrO. It is a brominated derivative of cycloheptane, featuring a cyclobutoxy group attached to the second carbon of the cycloheptane ring and a bromine atom attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutoxycycloheptane can be synthesized through a multi-step process involving the formation of the cyclobutoxy group and subsequent bromination. One common method involves the reaction of cycloheptanone with cyclobutanol in the presence of an acid catalyst to form 2-cyclobutoxycycloheptanone. This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-cyclobutoxycycloheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: 2-Cyclobutoxycycloheptanol, 2-Cyclobutoxycycloheptylamine.
Elimination: 1-Cyclobutoxycycloheptene.
Oxidation: 2-Cyclobutoxycycloheptanone, 2-Cyclobutoxycycloheptanoic acid.
Reduction: 2-Cyclobutoxycycloheptane.
Scientific Research Applications
1-Bromo-2-cyclobutoxycycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclobutoxycycloheptane involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclobutoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-cyclobutoxycycloheptane can be compared with other similar compounds such as:
1-Bromo-2-cyclopentyloxycycloheptane: Similar structure but with a cyclopentyloxy group instead of a cyclobutoxy group.
1-Bromo-2-cyclohexyloxycycloheptane: Similar structure but with a cyclohexyloxy group.
1-Bromo-2-methoxycycloheptane: Similar structure but with a methoxy group.
Uniqueness: The presence of the cyclobutoxy group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds
Biological Activity
Overview
1-Bromo-2-cyclobutoxycycloheptane is an organic compound with the molecular formula C11H19BrO. Its unique structure, characterized by a cyclobutoxy group attached to a cycloheptane ring, makes it a subject of interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
Property | Value |
---|---|
Molecular Formula | C11H19BrO |
Molecular Weight | 247.17 g/mol |
IUPAC Name | 1-bromo-2-cyclobutyloxycycloheptane |
InChI | InChI=1S/C11H19BrO/c12-10-7-2-1-3-8-11(10)13-9-5-4-6-9/h9-11H,1-8H2 |
InChI Key | NUJMYXLQDFXBRO-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C(CC1)Br)OC2CCC2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, allowing for the formation of new chemical bonds with biomolecules such as proteins and nucleic acids.
- Steric and Electronic Effects : The presence of the cyclobutoxy group influences the compound's reactivity and stability, which may enhance its interactions with biological targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections.
- Anticancer Potential : The compound's ability to interact with cellular pathways suggests potential anticancer activity. Specific studies are required to elucidate its effects on cancer cell proliferation and apoptosis.
- Enzyme Inhibition : There is evidence that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of similar compounds and their implications:
- Study on Brominated Compounds : Research has shown that brominated compounds can exhibit significant biological activity due to their electrophilic nature, which allows them to modify biomolecules .
- Fragment-Based Drug Discovery (FBDD) : The cyclobutane moiety has been highlighted in FBDD strategies due to its ability to engage in key binding interactions with target proteins. This suggests that derivatives like this compound could serve as valuable scaffolds in drug design .
Comparative Analysis
Comparative studies with similar compounds provide insights into the unique properties of this compound:
Compound | Key Features | Biological Activity |
---|---|---|
1-Bromo-2-cyclopentyloxycycloheptane | Cyclopentyloxy group | Moderate antimicrobial |
1-Bromo-2-cyclohexyloxycycloheptane | Cyclohexyloxy group | Anticancer potential |
1-Bromo-2-methoxycycloheptane | Methoxy group | Enzyme inhibition |
The unique steric and electronic properties imparted by the cyclobutoxy group in this compound distinguish it from these analogs, potentially enhancing its biological efficacy .
Properties
Molecular Formula |
C11H19BrO |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-bromo-2-cyclobutyloxycycloheptane |
InChI |
InChI=1S/C11H19BrO/c12-10-7-2-1-3-8-11(10)13-9-5-4-6-9/h9-11H,1-8H2 |
InChI Key |
NUJMYXLQDFXBRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OC2CCC2 |
Origin of Product |
United States |
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